Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate
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Overview
Description
Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique tricyclic structure, which includes a pyrrole ring fused with a triazole ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Etherification: The starting material undergoes etherification to introduce the necessary functional groups.
Hydrazonation: The intermediate product is then subjected to hydrazonation, forming a hydrazine derivative.
Cyclization: Cyclization of the hydrazine derivative leads to the formation of the tricyclic structure.
Reduction: Finally, reduction of the cyclized product yields this compound.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reagents, and streamlined purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new substituents into the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate involves its interaction with specific molecular targets. One key target is receptor-interacting protein kinase 1 (RIPK1), where the compound acts as an inhibitor. By binding to the allosteric pocket of RIPK1, it prevents the kinase from initiating necroptosis, a form of programmed cell death. This inhibition can mitigate necroptosis-related inflammatory diseases and neurodegenerative conditions .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another tricyclic compound with similar structural features but different biological activities.
Pyrrolopyrazine Derivatives: These compounds share a pyrrole ring but have a pyrazine ring instead of a triazole ring, leading to different biological activities.
Uniqueness
Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate is unique due to its specific tricyclic structure and its potent inhibitory activity against RIPK1. This makes it a valuable compound for research into necroptosis inhibitors and potential therapeutic applications .
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)6-9-8-5-3-2-4-10(5)6/h2-4H2,1H3 |
InChI Key |
OAERYTZKTFOCQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C2N1CCC2 |
Origin of Product |
United States |
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